molecular formula C7H6N4O2 B1305539 5-nitro-1H-indazol-3-amine CAS No. 41339-17-7

5-nitro-1H-indazol-3-amine

Cat. No. B1305539
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

N-(5-Nitro-1H-indazol-3-yl)benzamide can be obtained in the following way: 0.39 ml of benzoyl chloride is added dropwise to a solution, cooled to 0° C., of 0.6 g of 3-amino-5-nitro-1H-indazole and of 5 ml of pyridine. The medium is brought back to a temperature in the region of 20° C. and maintained with stirring for 18 hours. After addition of 20 ml of distilled water, the medium is extracted with 20 ml and 10 ml of ethyl acetate. The organic phases are pooled, dried over magnesium sulfate, filtered and concentrated by evaporation under reduced pressure. The residue thus obtained is purified by chromatography on a silica column with a dichloromethane/methanol (99/1 by volume) mixture as eluent. 0.9 g of N-(5-nitro-1H-indazol-3-yl)benzamide is thus obtained in the form of an orange solid melting at 231° C.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=2)[NH:13][N:12]=1.N1C=CC=CC=1>O>[N+:20]([C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[C:11]2[NH:10][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
NC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought back to a temperature in the region of 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with 20 ml and 10 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column with a dichloromethane/methanol (99/1 by volume) mixture as eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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